2-Propyl-1,3-benzoxazol-6-amine 2-Propyl-1,3-benzoxazol-6-amine
Brand Name: Vulcanchem
CAS No.: 875851-66-4
VCID: VC1996289
InChI: InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3
SMILES: CCCC1=NC2=C(O1)C=C(C=C2)N
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

2-Propyl-1,3-benzoxazol-6-amine

CAS No.: 875851-66-4

Cat. No.: VC1996289

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-Propyl-1,3-benzoxazol-6-amine - 875851-66-4

Specification

CAS No. 875851-66-4
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 2-propyl-1,3-benzoxazol-6-amine
Standard InChI InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3
Standard InChI Key MGJVXCVORIBARV-UHFFFAOYSA-N
SMILES CCCC1=NC2=C(O1)C=C(C=C2)N
Canonical SMILES CCCC1=NC2=C(O1)C=C(C=C2)N

Introduction

Physical and Chemical Properties

Basic Properties

The comprehensive physical and chemical properties of 2-Propyl-1,3-benzoxazol-6-amine are presented in Table 1, compiled from multiple authoritative sources.

Table 1: Physical and Chemical Properties of 2-Propyl-1,3-benzoxazol-6-amine

PropertyValueReference
CAS Number875851-66-4
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.21 g/mol
IUPAC Name2-propyl-1,3-benzoxazol-6-amine
Melting Point83-85°C
LogP2.94370
PSA (Polar Surface Area)52.05000
Physical StateSolid
Exact Mass176.09500

The compound features a balanced lipophilic-hydrophilic profile as indicated by its LogP value of 2.94370, suggesting moderate lipophilicity which may contribute to its membrane permeability characteristics. This property is particularly relevant for pharmaceutical applications where drug absorption and distribution are significant considerations .

Structural Characteristics

2-Propyl-1,3-benzoxazol-6-amine contains a heterocyclic structure with the benzoxazole core, which consists of a benzene ring fused to an oxazole ring. The compound's molecular identity is further defined by these structural identifiers:

Table 2: Structural Identifiers of 2-Propyl-1,3-benzoxazol-6-amine

Identifier TypeValueReference
InChI1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3
InChIKeyMGJVXCVORIBARV-UHFFFAOYSA-N
Canonical SMILESCCCC1=NC2=C(O1)C=C(C=C2)N

The structure features a propyl chain (three-carbon alkyl group) at position 2 of the benzoxazole ring and an amino group (-NH₂) at position 6. This specific arrangement contributes to the compound's chemical reactivity and potential biological activities. The amino group at position 6 introduces basic properties and hydrogen bonding capability, which may influence the compound's interaction with biological targets.

Synthesis Methods

Novel Synthetic Approaches

Recent advances in synthesis methodology have introduced more efficient approaches to benzoxazole derivatives. One notable approach involves using PEG-SO₃H as a catalyst, which has demonstrated high efficiency in preparing various 2-aminobenzoxazoles and other benzoxazole derivatives .

Additionally, ultrasound-assisted techniques and other catalytic methods have been explored for benzoxazole synthesis, potentially offering more environmentally friendly and efficient routes to compounds like 2-Propyl-1,3-benzoxazol-6-amine . These modern synthetic approaches represent significant improvements over traditional methods, potentially reducing reaction times, increasing yields, and minimizing the use of harsh reagents.

Hazard CategoryClassificationReference
GHS PictogramGHS07 (Warning)
Skin EffectsSkin irritation (Category 2)
Eye EffectsEye irritation (Category 2A)
Respiratory EffectsSpecific target organ toxicity - single exposure (Category 3), Respiratory system
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Comparison with Related Compounds

Structural Analogues

To better understand the unique properties of 2-Propyl-1,3-benzoxazol-6-amine, it is valuable to compare it with related benzoxazole compounds:

Table 4: Comparison of 2-Propyl-1,3-benzoxazol-6-amine with Related Compounds

CompoundMolecular WeightKey Structural DifferencesReference
1,3-Benzoxazol-6-amine134.14 g/molLacks the propyl group at position 2
1,3-Benzoxazol-2-amine134.14 g/molAmino group at position 2 instead of position 6; no propyl group
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride196.65 g/molEthylamine group at position 2 instead of propyl; no amino group at position 6

The positioning of functional groups significantly impacts the physicochemical properties and potential biological activities of these compounds. The propyl group in 2-Propyl-1,3-benzoxazol-6-amine likely enhances lipophilicity compared to the unsubstituted analogues, while the amino group at position 6 introduces basic characteristics and hydrogen bonding capabilities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator